REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1[C:13](=[O:15])[CH3:14].[Br:18]CC(C1C=C(Cl)C=CC=1Cl)=O>>[F:1][C:2]([F:16])([F:17])[C:3]1[CH:8]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:6]=[CH:5][C:4]=1[C:13](=[O:15])[CH2:14][Br:18]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
|
FC(C1=C(C=CC(=C1)C(F)(F)F)C(C)=O)(F)F
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
BrCC(=O)C1=C(C=CC(=C1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
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|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC(=C1)C(F)(F)F)C(CBr)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: PERCENTYIELD | 63% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |